molecular formula C11H9BrO2 B13479795 6-Bromo-2,3-dihydrospiro[indene-1,3'-oxetan]-3-one

6-Bromo-2,3-dihydrospiro[indene-1,3'-oxetan]-3-one

Cat. No.: B13479795
M. Wt: 253.09 g/mol
InChI Key: QMWWXBQOSAFAHC-UHFFFAOYSA-N
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Description

6-Bromo-2,3-dihydrospiro[indene-1,3'-oxetan]-3-one is a spirocyclic compound characterized by a fused indene-oxetan ring system. Its molecular formula is C₁₁H₉BrO₂, with a molecular weight of 253.1 g/mol . The spiro junction at the 1-position of the indene core and the 3'-position of the oxetan ring creates a rigid, three-dimensional structure, enhancing its utility in medicinal chemistry and materials science. This compound is cataloged as a building block for organic synthesis, with applications in drug discovery .

Properties

Molecular Formula

C11H9BrO2

Molecular Weight

253.09 g/mol

IUPAC Name

5-bromospiro[2H-indene-3,3'-oxetane]-1-one

InChI

InChI=1S/C11H9BrO2/c12-7-1-2-8-9(3-7)11(4-10(8)13)5-14-6-11/h1-3H,4-6H2

InChI Key

QMWWXBQOSAFAHC-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C2=C(C13COC3)C=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2,3-dihydrospiro[indene-1,3’-oxetan]-3-one typically involves the following steps:

    Bromination: The starting material, indene, undergoes bromination to introduce a bromine atom at the 6-position.

    Cyclization: The brominated indene is then subjected to cyclization reactions to form the spirocyclic oxetane ring. This step often involves the use of strong bases or catalysts to facilitate the ring closure.

Industrial Production Methods

While specific industrial production methods for 6-Bromo-2,3-dihydrospiro[indene-1,3’-oxetan]-3-one are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2,3-dihydrospiro[indene-1,3’-oxetan]-3-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different oxidation states or reduced forms.

    Cycloaddition Reactions: The spirocyclic structure allows for cycloaddition reactions, forming larger ring systems.

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.

    Oxidizing Agents: Oxidation reactions may involve reagents such as potassium permanganate or chromium trioxide.

    Reducing Agents: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized spirocyclic compounds, while oxidation and reduction can lead to different oxidation states of the original molecule.

Scientific Research Applications

6-Bromo-2,3-dihydrospiro[indene-1,3’-oxetan]-3-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds, which are valuable in the development of new materials and catalysts.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and developing new bioactive molecules.

    Medicine: Research into its pharmacological properties could lead to the discovery of new therapeutic agents.

    Industry: Its chemical properties make it useful in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which 6-Bromo-2,3-dihydrospiro[indene-1,3’-oxetan]-3-one exerts its effects is not fully understood. its spirocyclic structure allows it to interact with various molecular targets and pathways. The bromine atom can participate in halogen bonding, while the oxetane ring can engage in ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules.

Comparison with Similar Compounds

Structural Variations in Spirocyclic Brominated Derivatives

The following table compares key attributes of 6-Bromo-2,3-dihydrospiro[indene-1,3'-oxetan]-3-one with analogous spirocyclic brominated compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Structural Features Biological/Industrial Relevance
This compound C₁₁H₉BrO₂ 253.1 4-membered oxetan ring; spiro junction at indene-1 and oxetan-3' Building block for drug synthesis; potential kinase inhibitor scaffold
tert-Butyl 6-bromo-3-oxo-2,3-dihydrospiro[indene-1,4′-piperidine]-1′-carboxylate C₁₉H₂₄BrNO₃ 408.3 6-membered piperidine ring; tert-butyl ester group Intermediate in peptide-mimetic drug design; enhanced lipophilicity
5-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine] hydrochloride C₁₂H₁₃BrN₂ 288.6 5-membered pyrrolidine ring; hydrochloride salt Investigated for CNS-targeting activity; improved solubility due to amine functionalization
6-Bromo-2,3-dihydrospiro[indene-1,2'-[1,3]dioxolane] C₁₂H₁₁BrO₂ 283.1 5-membered dioxolane ring; two oxygen atoms Solubility modifier in polymer chemistry; electronic material precursor
6'-Bromospiro[cyclopropane-1,2'-inden]-1'(3'H)-one C₁₂H₁₁BrO 259.1 Cyclopropane ring fused to indenone; high ring strain Reactive intermediate in cycloaddition reactions; strained geometry enhances reactivity

Key Findings from Comparative Studies

Ring Size and Reactivity :

  • The oxetan derivative (4-membered ring) exhibits moderate ring strain, balancing stability and reactivity in nucleophilic substitutions .
  • The piperidine analog (6-membered ring) offers greater conformational flexibility, improving binding to protein targets like kinases .
  • The dioxolane variant (5-membered ring) enhances solubility in polar solvents due to its two oxygen atoms .

Substituent Effects :

  • The tert-butyl ester group in the piperidine derivative increases lipophilicity (logP ~3.5), favoring blood-brain barrier penetration .
  • Hydrochloride salts (e.g., pyrrolidine derivative) improve aqueous solubility, critical for in vivo pharmacokinetics .

Biological Activity :

  • Spirocyclic brominated compounds are frequently used in prostate cancer drug candidates due to their ability to inhibit androgen receptor signaling .
  • The oxetan derivative’s rigid structure is advantageous in designing selective kinase inhibitors , minimizing off-target effects .

Biological Activity

6-Bromo-2,3-dihydrospiro[indene-1,3'-oxetan]-3-one is a compound characterized by its unique spirocyclic structure, which integrates an indene and an oxetan moiety. This structural arrangement not only influences its chemical reactivity but also enhances its potential biological activities. The presence of a bromine atom and a carbonyl group contributes to its interaction with various biological targets, making it a subject of interest in medicinal chemistry.

  • Molecular Formula : C12H11BrO2
  • Molecular Weight : 267.1 g/mol
  • CAS Number : 2763776-40-3
  • Purity : Typically around 95%

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The bromine atom can participate in electrophilic reactions, while the spiro structure provides rigidity and stability. These interactions can modulate various biochemical pathways, influencing cellular processes such as apoptosis and cell proliferation.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, studies have shown that derivatives of similar spirocyclic compounds have been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Comparison

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureusTBD
This compoundEscherichia coliTBD
Ciprofloxacin (Control)Staphylococcus aureus0.5 µg/mL
Ciprofloxacin (Control)Escherichia coli0.25 µg/mL

Note: MIC values for this compound are yet to be determined in specific studies.

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Preliminary studies suggest that it may inhibit growth in various cancer cell lines through mechanisms involving cell cycle arrest and induction of apoptosis.

Case Study:
In vitro studies have demonstrated that certain derivatives of spirocyclic compounds show promising activity against breast cancer cell lines (e.g., MDA-MB-231), with IC50 values indicating effective inhibition at low concentrations. For instance:

  • Compound A : IC50 = 0.43 mM against T-47D cells.
  • Compound B : IC50 = 0.99 mM against MDA-MB-231 cells.

These findings suggest that the unique structural features of the compound might enhance its efficacy compared to simpler analogs.

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